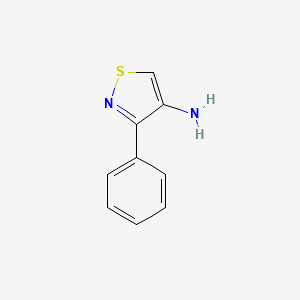
3-Phenyl-1,2-thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2-thiazol-4-amine is a chemical compound with the CAS Number: 105689-22-3 . It has a molecular weight of 176.24 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been synthesized using the methodology of Hantzsch and Weber . They have been used in the synthesis of various biologically active compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Molecular Structure Analysis
The Inchi Code for 3-Phenyl-1,2-thiazol-4-amine is 1S/C9H8N2S/c10-8-6-12-11-9 (8)7-4-2-1-3-5-7/h1-6H,10H2 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
3-Phenyl-1,2-thiazol-4-amine has a melting point of 79-81 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Molecular and Electronic Structure Studies 3-Phenyl-1,2-thiazol-4-amine and its derivatives have been subject to experimental and theoretical investigations to understand their molecular and electronic structures. Studies involve techniques like NMR, IR, X-ray diffraction, and computational methods such as Hartree–Fock and density functional theory (DFT) (Özdemir et al., 2009).
Synthesis Methods Development Innovative synthesis methods have been developed for thiazol-2-imines, a category that includes 3-Phenyl-1,2-thiazol-4-amine. These methods feature characteristics like regioselectivity, catalyst-free reactions, and high yields, demonstrating the chemical's versatility in synthesis applications (Kumar et al., 2013).
Corrosion Inhibition Some derivatives of 3-Phenyl-1,2-thiazol-4-amine have been studied for their potential as corrosion inhibitors for metals like iron. Computational approaches like density functional theory and molecular dynamics simulations are used to predict their effectiveness (Kaya et al., 2016).
Security Ink Development Derivatives of 3-Phenyl-1,2-thiazol-4-amine have been used in creating novel materials like half-cut cruciforms, which show potential in applications like security inks due to their unique molecular properties (Lu & Xia, 2016).
Antimicrobial Agents Synthesis of certain 3-Phenyl-1,2-thiazol-4-amine derivatives has led to the discovery of new antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal strains, with some exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Copper Corrosion Inhibition In another study, thiazoles including 3-Phenyl-1,2-thiazol-4-amine derivatives have shown effectiveness as corrosion inhibitors for copper. This finding extends the compound's potential use in protecting metals from corrosion (Farahati et al., 2019).
Cancer Research Certain derivatives of 3-Phenyl-1,2-thiazol-4-amine have been synthesized and evaluated for their potential anticancer properties. These compounds were tested against various human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
作用機序
Target of Action
Thiazole derivatives, to which 3-phenyl-1,2-thiazol-4-amine belongs, have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II .
Mode of Action
For instance, some thiazole compounds, like voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For example, some thiazole compounds can cause DNA double-strand breaks, leading to cell death .
Pharmacokinetics
A study on similar thiazole derivatives showed that all compounds’ adme properties are within acceptable limits, and their partition coefficients fall within a range, suggesting they will all have sufficient absorption at the site of action .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the nature of the substituents on the thiazole ring .
将来の方向性
Thiazoles, including 3-Phenyl-1,2-thiazol-4-amine, have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the development of new antileishmanial agents using 4-phenyl-1,3-thiazol-2-amines as scaffolds . Additionally, the S-methyl-5-thioadenosine phosphorylase could be explored as a potential target to enhance activity and decrease potential toxic side effects .
特性
IUPAC Name |
3-phenyl-1,2-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREWHUSNSRNPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2-thiazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
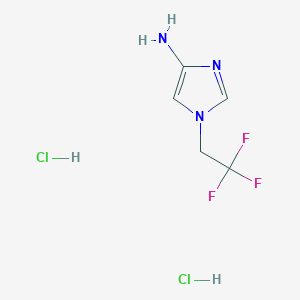
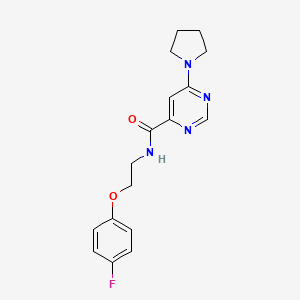
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)


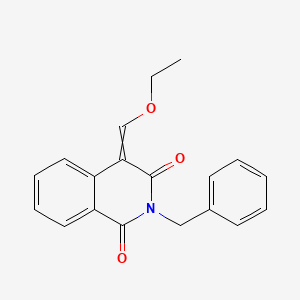
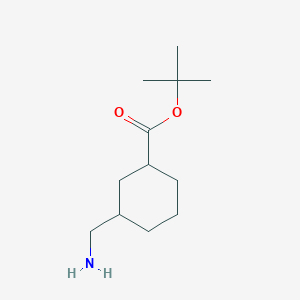
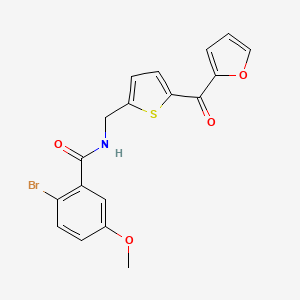

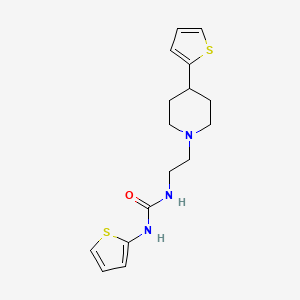
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)